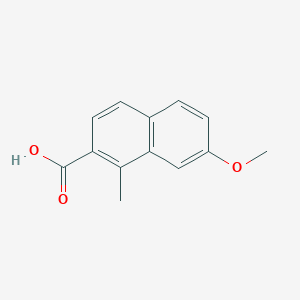
Ethyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate typically involves the reaction of 1-methylpiperazine with ethyl 2-bromo-3-methylpropionate under basic conditions. The key step includes an aza-Michael addition between the piperazine and the ethyl bromo compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative used in the synthesis of various pharmaceuticals.
4-Methylpiperazine: Another piperazine derivative with similar biological activities.
Ethyl 2-Methyl-3-piperazin-1-yl propionate: A closely related compound with slight structural differences.
Uniqueness
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other piperazine derivatives .
Eigenschaften
CAS-Nummer |
1024537-81-2 |
|---|---|
Molekularformel |
C11H22N2O2 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
ethyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-11(14)10(2)9-13-7-5-12(3)6-8-13/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
PXVDCSSPQKCTDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)CN1CCN(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


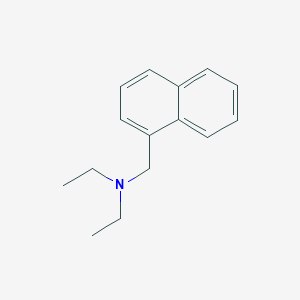
![6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11892435.png)
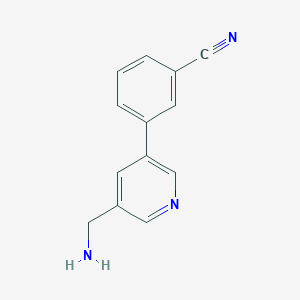

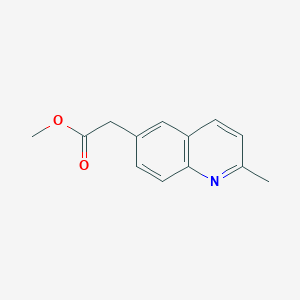
![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)

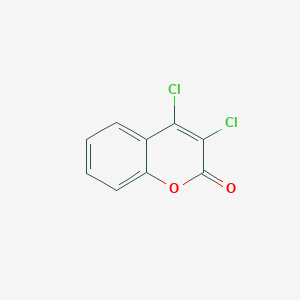
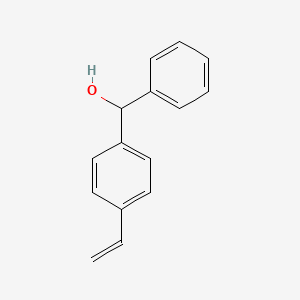
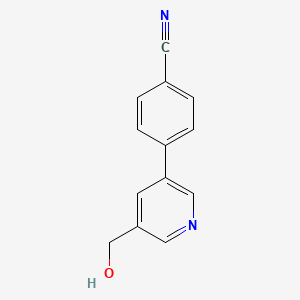


![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)
